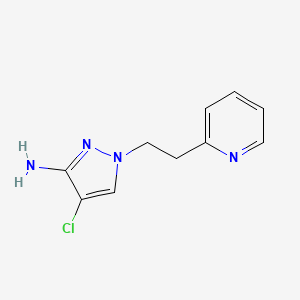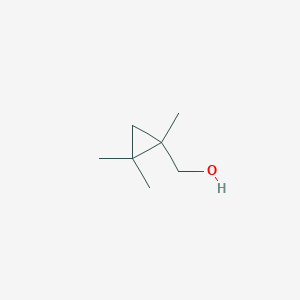
(1,2,2-Trimethylcyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,2-Trimethylcyclopropyl)methanol is an organic compound belonging to the class of cyclopropyl alcohols. It features a cyclopropane ring substituted with three methyl groups and a methanol group. This compound is notable for its unique structure, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trimethylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of 2,2-dimethylpropane with formaldehyde in the presence of a strong acid catalyst to form the cyclopropyl ring. Subsequent reduction of the resulting intermediate yields this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions: (1,2,2-Trimethylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.
Major Products:
Oxidation: (1,2,2-Trimethylcyclopropyl)aldehyde or (1,2,2-Trimethylcyclopropyl)carboxylic acid.
Reduction: (1,2,2-Trimethylcyclopropyl)methane.
Substitution: (1,2,2-Trimethylcyclopropyl)chloride or (1,2,2-Trimethylcyclopropyl)bromide.
科学研究应用
(1,2,2-Trimethylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
作用机制
The mechanism of action of (1,2,2-Trimethylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropane ring imparts rigidity to the molecule, affecting its binding affinity and specificity.
相似化合物的比较
Cyclopropylmethanol: Lacks the additional methyl groups, resulting in different chemical properties.
(1,1-Dimethylcyclopropyl)methanol: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Cyclopropanemethanol: A simpler analog with fewer substituents, used in different contexts.
Uniqueness: (1,2,2-Trimethylcyclopropyl)methanol is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with other molecules, making it valuable in various research and industrial applications.
属性
分子式 |
C7H14O |
|---|---|
分子量 |
114.19 g/mol |
IUPAC 名称 |
(1,2,2-trimethylcyclopropyl)methanol |
InChI |
InChI=1S/C7H14O/c1-6(2)4-7(6,3)5-8/h8H,4-5H2,1-3H3 |
InChI 键 |
MTMSHFLYHMLPTP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1(C)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


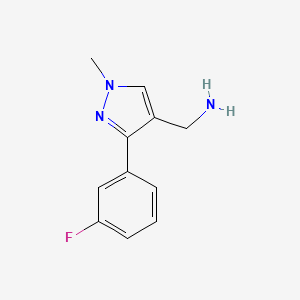
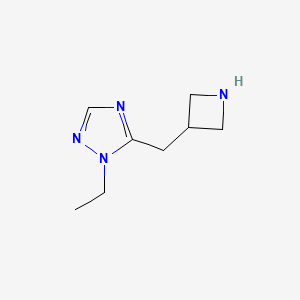
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine](/img/structure/B13625427.png)
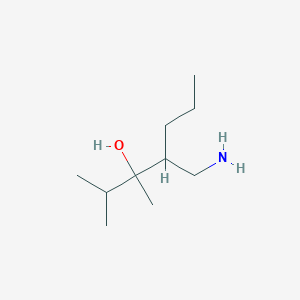

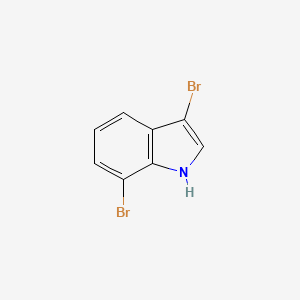
![tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate](/img/structure/B13625458.png)
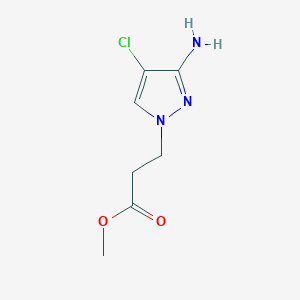
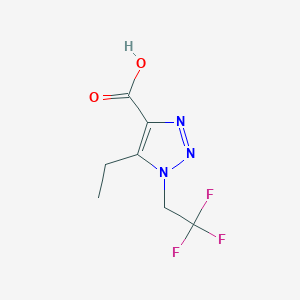
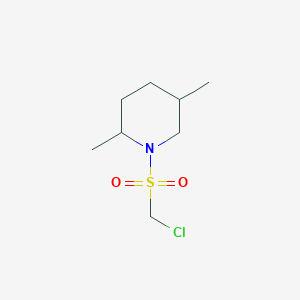
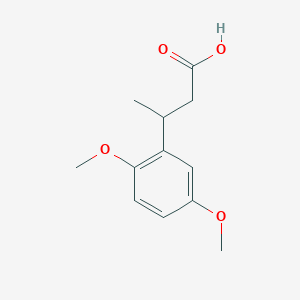
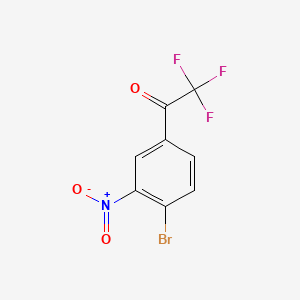
![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)
